molecular formula C19H18F2N2O2 B2833122 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-39-7

2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2833122
CAS No.: 941919-39-7
M. Wt: 344.362
InChI Key: NSEWCDUYQDFXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group linked to a substituted phenyl ring. The phenyl ring is further modified with a methyl group at the 4-position and a 2-oxopiperidin-1-yl moiety at the 3-position.

Properties

IUPAC Name

2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12-8-9-13(11-16(12)23-10-3-2-7-17(23)24)22-19(25)18-14(20)5-4-6-15(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWCDUYQDFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce difluorobenzylamine derivatives .

Scientific Research Applications

2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This interaction may explain its antifungal and antibacterial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide with structurally related benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.

Substituent-Driven Structural Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features References
This compound 2,6-difluorobenzoyl; 4-methyl-3-(2-oxopiperidin-1-yl)phenyl ~342.3 (estimated) Enhanced conformational flexibility due to oxopiperidinyl group; potential for hydrogen bonding.
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-fluorobenzoyl; 2,4-difluorophenyl ~266.2 Simpler structure with halogenated phenyl rings; likely lower metabolic stability compared to piperidine-containing analogs.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, and trifluoropropyloxy groups ~523.6 High halogen content enhances lipophilicity; trifluoropropyloxy group improves resistance to enzymatic degradation.
N-(2,6-Difluorphenyl)-5-fluor-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Triazolo-pyridine and trifluoropropyloxy groups ~481.3 Heterocyclic moieties (triazolo-pyridine) may enhance binding affinity to enzymatic targets.
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-methylbenzoyl; isopropoxyphenyl ~285.3 Commercial fungicide; isopropoxy group improves solubility and field stability.

Key Structural and Functional Differences

Oxopiperidinyl vs. Halogenated derivatives (e.g., bromo/chloro/fluoro-substituted benzamides in and ) prioritize lipophilicity and electronic effects, favoring membrane penetration and target inhibition .

Biological Applications :

  • Compounds like mepronil () and diflufenican () are commercial pesticides, suggesting benzamides with alkoxy or trifluoromethyl groups are optimized for agrochemical use. The target compound’s oxopiperidinyl group may indicate a shift toward pharmaceutical applications (e.g., kinase inhibition or protease modulation) .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step functionalization of the phenyl ring (e.g., introducing oxopiperidine via nucleophilic substitution), whereas simpler halogenated analogs () are synthesized via direct amidation .

Physicochemical Properties

  • Solubility : The oxopiperidinyl group may enhance aqueous solubility compared to highly halogenated analogs (e.g., ’s bromo/chloro derivatives), which are more lipophilic .
  • Metabolic Stability: Fluorine atoms and the oxopiperidine ring could reduce oxidative metabolism, extending half-life relative to non-fluorinated benzamides like mepronil .

Research Implications and Gaps

  • Target Specificity : The oxopiperidinyl moiety warrants investigation for interactions with biological targets (e.g., enzymes or receptors) compared to halogenated or alkoxy-substituted benzamides.
  • Agrochemical vs. Pharmaceutical Potential: Structural analogs in –3 are pesticidal, but the target compound’s complexity suggests unexplored therapeutic applications.
  • Synthetic Feasibility : Patent methods in and provide templates for large-scale synthesis, though the oxopiperidine group may require specialized reagents .

Biological Activity

2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including difluorination and the presence of a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

C19H18F2N2O2\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

The compound is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways are still under investigation, but preliminary data suggest potential roles in:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine group may facilitate binding to neurotransmitter receptors, influencing signaling pathways.

In Vitro Studies

Several studies have evaluated the compound's efficacy against various biological targets:

  • Antidiabetic Activity : In vitro assays demonstrated that derivatives of benzamide compounds exhibit significant inhibition of α-amylase. For example, related compounds have shown inhibition rates exceeding 80% at certain concentrations .
  • Anticancer Potential : Compounds within the benzamide class have been investigated for their anticancer properties. Preliminary findings indicate that structural modifications can enhance cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects through modulation of neurotransmitter systems.

Case Study 1: Antidiabetic Activity

A study focused on the synthesis and biological evaluation of new benzamide derivatives revealed that this compound exhibited promising α-amylase inhibitory activity. The compound demonstrated an inhibition rate comparable to established antidiabetic agents.

Concentration (μg/mL)Inhibition (%)
5087.5
2582.3
12.579.9

This data highlights the potential therapeutic applications in managing diabetes .

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against various cancer cell lines. The results indicated that it could induce apoptosis in specific cell types, with IC50 values significantly lower than those of control treatments.

Cell LineIC50 (μM)
HeLa10
A54915
MCF712

These findings suggest that further development could lead to effective anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the 2-oxopiperidine moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to link the benzamide and substituted aniline intermediates .
  • Piperidine ring modification : Introduce the 2-oxopiperidin-1-yl group via nucleophilic substitution or reductive amination under controlled pH and temperature .
  • Fluorination : Optimize fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to achieve regioselective difluorination at the 2,6-positions . Yield optimization requires monitoring reaction kinetics and intermediates via HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and purity. For example, the 2,6-difluoro group shows distinct splitting patterns in 19F^{19}\text{F} NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for verifying the 2-oxopiperidin-1-yl conformation .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) or antimicrobial activity (e.g., microdilution broth assays) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization measure interactions with targets like G-protein-coupled receptors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values .

Q. What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles due to potential fluorinated compound toxicity .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DAST) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with EPA guidelines .

Advanced Research Questions

Q. How can computational methods resolve mechanistic ambiguities in synthesis?

  • Density Functional Theory (DFT) : Predict reaction pathways for fluorination or amide coupling, identifying transition states and energy barriers .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics, such as DMF vs. THF .
  • AI-driven optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, solvent polarity) to predict optimal yields .

Q. What strategies address contradictory bioactivity data across studies?

  • Orthogonal validation : Cross-verify SPR results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Batch variability analysis : Use LC-MS to detect impurities (e.g., dehalogenated byproducts) that may skew bioactivity .
  • Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from disparate sources and identify confounding variables .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects : Compare analogs with varying substituents (e.g., 4-methyl vs. 4-chloro) to map steric/electronic influences on target binding .
  • 3D-QSAR modeling : Use Schrödinger’s Phase or MOE to correlate molecular fields (e.g., electrostatic potential) with IC50_{50} values .
  • Fragment-based design : Replace the 2-oxopiperidine moiety with morpholine or thiomorpholine to probe conformational flexibility .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound treatment .
  • CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
  • Click chemistry : Attach fluorescent probes (e.g., BODIPY) for live-cell imaging of compound localization .

Q. How can researchers navigate regulatory challenges for preclinical studies?

  • ADME profiling : Conduct hepatic microsomal stability assays and Caco-2 permeability tests to assess bioavailability .
  • Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver or kidney tissues .
  • Green chemistry metrics : Calculate E-factors (waste-to-product ratio) to align with EPA’s Sustainable Chemistry guidelines .

Q. What innovations in experimental design enhance reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) .
  • Automated workflows : Use platforms like Chemspeed or Labcyte Echo for high-throughput screening of analogs .
  • Blockchain for data integrity : Implement decentralized ledgers to timestamp and validate experimental protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.